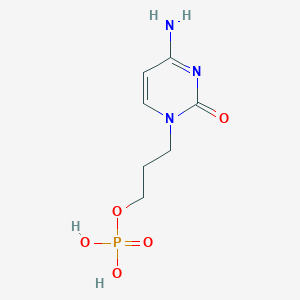
silver;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver hydrate, also known as silver hydroxide, is a chemical compound with the formula AgOH. It is a white or grayish solid that is sparingly soluble in water. Silver hydrate is an important compound in various chemical processes and has applications in different fields such as medicine, industry, and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver hydrate can be synthesized through several methods:
-
Reaction of Silver Nitrate with Sodium Hydroxide: : [ \text{AgNO}_3 + \text{NaOH} \rightarrow \text{AgOH} + \text{NaNO}_3 ] In this method, silver nitrate is reacted with sodium hydroxide under controlled conditions to produce silver hydrate and sodium nitrate as a byproduct.
-
Electrochemical Methods: : Silver hydrate can also be prepared through electrochemical deposition, where silver ions are reduced in an aqueous solution containing hydroxide ions.
Industrial Production Methods
Industrial production of silver hydrate typically involves the reaction of silver nitrate with a strong base such as sodium hydroxide. The reaction is carried out in large reactors, and the resulting silver hydrate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Silver hydrate undergoes various chemical reactions, including:
-
Decomposition: : [ 2\text{AgOH} \rightarrow \text{Ag}_2\text{O} + \text{H}_2\text{O} ] Upon heating, silver hydrate decomposes to form silver oxide and water.
-
Reaction with Acids: : [ \text{AgOH} + \text{HCl} \rightarrow \text{AgCl} + \text{H}_2\text{O} ] Silver hydrate reacts with hydrochloric acid to produce silver chloride and water.
-
Oxidation and Reduction: : Silver hydrate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Sodium borohydride
Major Products Formed
Silver Oxide (Ag2O): Formed by the decomposition of silver hydrate.
Silver Chloride (AgCl): Formed by the reaction with hydrochloric acid.
Scientific Research Applications
Silver hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.
Biology: Employed in antimicrobial studies due to its bactericidal properties.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in the production of silver-based catalysts and in water purification processes.
Mechanism of Action
The antimicrobial action of silver hydrate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. The silver ions disrupt the cell membrane, leading to cell lysis and death. Additionally, silver ions can interfere with the replication of microbial DNA and inhibit essential enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Silver Oxide (Ag2O): Similar in composition but differs in its oxidation state and reactivity.
Silver Chloride (AgCl): Formed by the reaction of silver hydrate with hydrochloric acid, used in photographic applications.
Silver Nitrate (AgNO3): A common precursor for the synthesis of silver hydrate and other silver compounds.
Uniqueness
Silver hydrate is unique due to its specific reactivity and applications in antimicrobial research. Its ability to release silver ions makes it particularly effective in biological and medical applications, distinguishing it from other silver compounds.
Properties
CAS No. |
61003-60-9 |
|---|---|
Molecular Formula |
AgH2O+ |
Molecular Weight |
125.884 g/mol |
IUPAC Name |
silver;hydrate |
InChI |
InChI=1S/Ag.H2O/h;1H2/q+1; |
InChI Key |
UKHWJBVVWVYFEY-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)



![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)


![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)


